Pyridomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tubercular Agent

- Mechanism of action: Pyridomycin acts by specifically inhibiting InhA, an enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a crucial step in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis []. This inhibition disrupts the bacterium's cell wall formation, ultimately leading to its death [].

- Significance: Pyridomycin offers several advantages over existing TB drugs. It exhibits high potency against Mycobacterium tuberculosis, including drug-resistant strains []. Additionally, unlike other first-line TB drugs, pyridomycin targets a different enzyme, potentially reducing the risk of cross-resistance development [].

Understanding Drug Resistance

- Mutation studies: Researchers have used pyridomycin to identify mutations in Mycobacterium tuberculosis associated with resistance to the drug. Studies identified a single mutation in the inhA gene responsible for pyridomycin resistance []. This research helps scientists understand how bacteria develop resistance to antibiotics, paving the way for developing novel anti-tubercular drugs.

Development of New Anti-tubercular Drugs

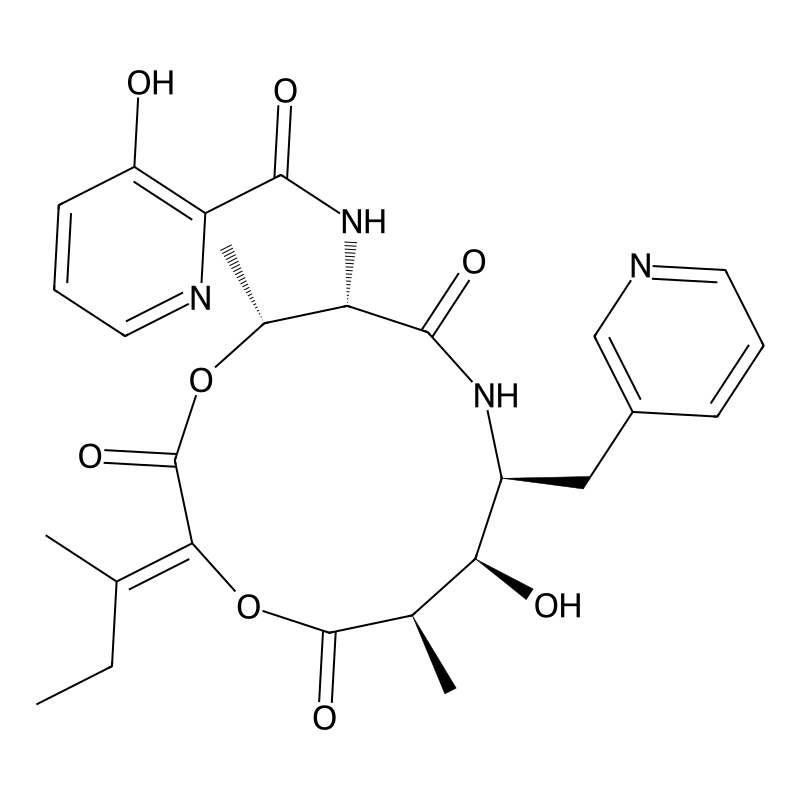

- Structure-activity relationship (SAR) studies: Scientists are investigating the relationship between the chemical structure of pyridomycin and its antimycobacterial activity []. This research aims to identify key functional groups in the molecule responsible for its efficacy, allowing the development of synthetic analogs with potentially improved potency and efficacy [].

- Biosynthetic pathway studies: Researchers are studying the genes and enzymes involved in pyridomycin biosynthesis by Streptomyces species. This knowledge could facilitate the production and optimization of pyridomycin or its derivatives for therapeutic use [].

Pyridomycin is a naturally occurring compound classified as a cyclodepsipeptide, primarily known for its potent antimycobacterial activity against Mycobacterium tuberculosis. It was first isolated from the soil bacterium Dactylosporangium fulvum and has drawn attention due to its unique chemical structure and mechanism of action, which involves the inhibition of the InhA enoyl reductase enzyme, a crucial target in the biosynthesis of mycolic acids in the bacterial cell wall . The chemical structure of pyridomycin includes two rare moieties: 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid, contributing to its distinctive properties .

Pyridomycin's primary target is InhA, an enzyme essential for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall []. By inhibiting InhA, pyridomycin disrupts cell wall formation, leading to the death of mycobacteria []. Significantly, pyridomycin binds to a different site on InhA compared to isoniazid, potentially explaining its effectiveness against isoniazid-resistant strains [].

Pyridomycin acts primarily as a competitive inhibitor of the NADH-binding site in the InhA enzyme. This interaction prevents the binding of both NADH and lipid substrates, effectively blocking the enzyme's function and disrupting mycolic acid synthesis in Mycobacterium tuberculosis . The enolic acid moiety within pyridomycin is essential for its antibiotic activity, as it engages directly with the substrate-binding pocket of InhA, facilitating this inhibitory effect .

Pyridomycin exhibits significant biological activity against various strains of Mycobacterium tuberculosis, including those resistant to isoniazid, a commonly used antituberculosis drug. Its unique mechanism allows it to remain effective against isoniazid-resistant clinical isolates, making it a promising candidate for new tuberculosis therapies . The compound has also been shown to possess activity against other mycobacterial species, indicating its broad-spectrum potential .

The synthesis of pyridomycin can be achieved through several methods:

- Total Synthesis: Researchers have developed total synthesis routes that involve stereocontrolled construction of its complex structure. This approach allows for the precise assembly of the compound's unique moieties .

- Biosynthesis: Pyridomycin is produced naturally by specific bacterial strains through pathways involving non-ribosomal peptide synthetases and polyketide synthases. Understanding these biosynthetic pathways has facilitated efforts to engineer strains for higher yields of pyridomycin .

Pyridomycin's primary application lies in its potential as an antituberculosis agent. Given its efficacy against resistant strains of Mycobacterium tuberculosis, it represents a valuable addition to the arsenal against tuberculosis, especially in light of rising drug resistance globally. Additionally, pyridomycin derivatives are being explored for their potential in drug development and as lead compounds for further modifications to enhance their therapeutic profiles .

Research on pyridomycin has focused on its interactions with the InhA enzyme. Studies using X-ray crystallography have elucidated how pyridomycin binds to InhA, providing insights into its competitive inhibition mechanism. These findings are critical for designing new derivatives that could improve efficacy and reduce potential side effects associated with traditional treatments . Moreover, interaction studies have also highlighted how structural modifications can influence the compound's potency against various mycobacterial strains .

Pyridomycin shares structural and functional similarities with several other antimycobacterial agents. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Isoniazid | Hydrazide | Inhibits mycolic acid synthesis via InhA | First-line tuberculosis drug |

| Ethionamide | Thioamide | Inhibits mycolic acid synthesis via InhA | Used in multidrug-resistant cases |

| Rifampicin | Ansamycin | Inhibits bacterial RNA synthesis | Broad-spectrum activity |

| Capreomycin | Cyclic peptide | Inhibits protein synthesis | Effective against drug-resistant strains |

| Streptomycin | Aminoglycoside | Inhibits protein synthesis | Primarily effective against Gram-negative bacteria |

Uniqueness of Pyridomycin: Pyridomycin's distinct binding mode at the NADH-binding site of InhA sets it apart from other inhibitors like isoniazid and ethionamide, which primarily target different aspects of mycolic acid synthesis. Its ability to remain effective against resistant strains further enhances its uniqueness in antimicrobial therapy .

Pyridomycin target identification was accomplished through a systematic resistance mutant analysis approach, employing pyridomycin-resistant mutant selection followed by whole-genome sequencing. Resistant mutants of Mycobacterium tuberculosis strain H37Rv were selected on solid medium containing pyridomycin at 10× minimum inhibitory concentration (3 µg/ml) and arose at a frequency of approximately 10^-6^ [1]. Among ten colonies selected for analysis (PYR1 to PYR10), nine showed no change in minimum inhibitory concentration to pyridomycin when re-tested, whereas mutant PYR7 retained a near 10-fold increase in resistance level compared to the parent H37Rv strain [1].

Whole-genome sequencing of both PYR7 and the parental strain was performed using the Illumina protocol, achieving 98% successful mapping to the H37Rv reference genome with an average 300-fold coverage [1]. Comparison of the PYR7 and H37Rv assemblies revealed 63 single nucleotide polymorphisms, of which 53 mapped to repetitive PE and PPE gene families and were discarded. Of the remaining 10 single nucleotide polymorphisms, nine were synonymous mutations [1].

The only non-synonymous mutation identified was an a443g transition in the inhA gene, resulting in replacement of aspartic acid at position 148 by glycine (D148G) [1]. This missense mutation was subsequently confirmed by conventional Sanger sequencing. With reference to previously published structures of the nicotinamide adenine dinucleotide hydrogen-dependent enoyl acyl carrier protein reductase InhA, Asp148 was found to be located near the nicotinamide adenine dinucleotide hydrogen binding pocket [1].

Genetic validation confirmed InhA as the pyridomycin target through overexpression studies. Strain H37Rv transformed with a plasmid carrying the inhA gene under the control of the hsp60 promoter displayed a 15-fold higher minimum inhibitory concentration for pyridomycin compared to the control strain (from 0.31 to 5 µg/ml) [1]. When the same experiment was performed in the PYR7 background, no complementation of the resistant phenotype was observed, indicating that the associated mutation was dominant [1].

Biochemical and Structural Studies of InhA Inhibition

Enzyme Kinetics and Inhibition Studies

Direct biochemical studies demonstrated that pyridomycin inhibits purified InhA without requiring in vivo bio-activation. InhA, InhA (S94A), and InhA (D148G) were successfully expressed and purified, with all three enzymes being catalytically active and oxidizing nicotinamide adenine dinucleotide hydrogen in the presence of the substrate 2-trans-octenoyl-CoA [1].

| Enzyme Variant | NADH Km (µM) | NADH Km Standard Error (µM) | NADH Vmax (µmol/min/mg) | NADH Vmax Standard Error (µmol/min/mg) | Pyridomycin Ki (µM) | Pyridomycin Ki Standard Error (µM) | Fold Increase in NADH Km | Resistance Level |

|---|---|---|---|---|---|---|---|---|

| Wild-type InhA | 13.5 | 2.3 | 0.52 | 0.03 | 6.5 | 1.2 | 1.0 | Susceptible |

| InhA (S94A) | 83.5 | 9.5 | 0.50 | 0.02 | 5.0 | 0.4 | 6.5 | Susceptible |

| InhA (D148G) | 190.0 | 16.0 | 0.54 | 0.30 | >18.6 | N/A | 14.0 | Resistant |

The nicotinamide adenine dinucleotide hydrogen-binding constant (Km) for InhA (S94A) was approximately 6.5 times higher than for wild-type InhA, confirming previous reports [1]. The Km of InhA (D148G) for nicotinamide adenine dinucleotide hydrogen was 14-fold greater than for wild-type InhA, suggesting lower affinity for nicotinamide adenine dinucleotide hydrogen in the D148G mutant [1].

Enzyme inhibition studies revealed that pyridomycin inhibited both wild-type InhA and InhA (S94A) at similar Ki values (6.5 and 4.55 µM, respectively), while InhA (D148G) could not be inhibited by pyridomycin at concentrations below 18.6 µM [1]. Statistical analysis of inhibition data using Lineweaver-Burk plots demonstrated that pyridomycin acts as a competitive inhibitor of the nicotinamide adenine dinucleotide hydrogen-binding site [1].

Structural Analysis of InhA Variants

Crystal structures of InhA variants provided molecular insights into the resistance mechanism. The D148G mutation in InhA leads to a single major structural change: rotation of the phenylalanine 149 (Phe149) side chain by 90° [1]. This conformational change results in opening of a water channel, allowing the addition of two water molecules in the active site and increasing the distance between the nicotinamide ring of nicotinamide adenine dinucleotide hydrogen and the ring of Phe149 [1].

The structural alteration explains the decreased nicotinamide adenine dinucleotide hydrogen affinity observed in kinetic studies and the decreased sensitivity of InhA (D148G) to pyridomycin, as both nicotinamide adenine dinucleotide hydrogen and pyridomycin share a similar binding pocket [1].

Co-crystal Structure Studies

Crystal structures of pyridomycin in complex with InhA variants revealed unprecedented binding characteristics. The co-crystal structure demonstrated that pyridomycin exhibits a unique ability to simultaneously block both the nicotinamide adenine dinucleotide hydrogen cofactor-binding pocket and the lipid substrate-binding pocket of InhA [2] [3]. This dual binding mode represents a first-of-a-kind inhibition mechanism that discloses a new means of InhA inhibition [2] [3].

The structural studies utilized X-ray crystallography at resolutions of 2.25 Å for the InhA(S94A) mutant in complex with pyridomycin (PDB ID: 4BGE) and related structures [3] [4]. These crystallographic analyses provided atomic-level insights into the binding mode and confirmed the competitive inhibition of the nicotinamide adenine dinucleotide hydrogen-binding site [3] [4].

Comparative Analysis with Isoniazid and Cross-Resistance Profiling

Resistance Mutation Profiles

Pyridomycin and isoniazid exhibit distinct resistance mutation profiles despite targeting the same enzyme. The D148G mutation in InhA confers resistance to pyridomycin while maintaining full susceptibility to isoniazid [1]. Conversely, the S94A variant that displays isoniazid resistance remains susceptible to pyridomycin [1].

| Strain | Mutation | Pyridomycin MIC (µg/ml) | Isoniazid MIC (µg/ml) | Cross-resistance with Isoniazid | Cross-resistance with Ethionamide | Cross-resistance with Triclosan |

|---|---|---|---|---|---|---|

| H37Rv (Wild-type) | None | 0.31-0.39 | 0.16 | N/A | N/A | N/A |

| PYR7 (D148G) | inhA D148G | 2.5-10 | 0.16 | No | No | No |

| Clinical isolates with katG S315T | katG S315T | 0.3-0.6 | >10 | No | N/A | N/A |

| Clinical isolates with inhA promoter c(-15)t | inhA promoter c(-15)t | 2.5-5 | 1.25 | Yes | N/A | N/A |

Clinical Isolate Studies

Analysis of isoniazid-resistant clinical isolates revealed differential susceptibility patterns. Clinical isolates carrying katG mutations (S315T) showed high-level resistance to isoniazid (minimum inhibitory concentration >10 µg/ml) but retained full susceptibility to pyridomycin (minimum inhibitory concentration = 0.3-0.6 µg/ml) [1]. In contrast, isolates with inhA promoter mutations [c(-15)t] displayed intermediate isoniazid resistance (minimum inhibitory concentration = 1.25 µg/ml) and increased pyridomycin resistance (minimum inhibitory concentration = 2.5-5 µg/ml) [1].

Mechanistic Differences in Inhibition

The differential resistance patterns reflect distinct mechanisms of action. Isoniazid is a pro-drug requiring activation by the KatG catalase-peroxidase to form an adduct with nicotinamide adenine dinucleotide, which then acts as a slow, tightly binding competitive inhibitor of the nicotinamide adenine dinucleotide hydrogen-binding site [1]. Pyridomycin, in contrast, directly inhibits InhA without requiring bioactivation, acting as a competitive inhibitor of the nicotinamide adenine dinucleotide hydrogen-binding site [1].

The structural basis for differential binding involves distinct interactions with the active site. In the InhA (D148G) mutant, Phe149 adopts the same orientation as InhA complexed with isoniazid-nicotinamide adenine dinucleotide, explaining the unchanged minimum inhibitory concentration observed for isoniazid against the D148G mutant [1]. The rotation of Phe149 in the D148G mutant creates structural changes that selectively affect pyridomycin binding while maintaining isoniazid sensitivity [1].

Impact on Mycolic Acid Synthesis and Bacterial Viability

Mycolic Acid Synthesis Inhibition

Pyridomycin specifically targets mycolic acid synthesis, consistent with its inhibition of InhA. Radiometric thin-layer chromatography analysis demonstrated that pyridomycin caused concentration-dependent reduction of mycolic acid synthesis, affecting alpha-, methoxy-, and keto-mycolic acids while not affecting fatty acid content [1].

| Strain | Pyridomycin Concentration for 50% Inhibition (µg/ml) | Fold Increase in Concentration Required | Mycolic Acid Types Affected | Effect on Fatty Acid Synthesis | Isoniazid Response |

|---|---|---|---|---|---|

| H37Rv | ~2 | 1 | Alpha, methoxy, keto | No effect | Normal inhibition |

| PYR7 (D148G) | ~10 | 5 | Alpha, methoxy, keto | No effect | Normal inhibition |

The resistant mutant PYR7 required over five-fold higher pyridomycin concentrations to inhibit mycolic acid biosynthesis, consistent with the observed resistance level [1]. Both H37Rv and PYR7 behaved similarly when the assay was repeated in the presence of isoniazid, confirming that pyridomycin targets mycolic acid synthesis through InhA inhibition [1].

Bacterial Viability and Bactericidal Activity

Pyridomycin exhibits bactericidal activity against Mycobacterium tuberculosis, with minimum bactericidal concentration values of 0.62-1.25 µg/ml [1]. The compound demonstrated specific cidal activity against mycobacteria, with pyridomycin literally causing the thick lipid membrane of the bacterium to burst through inhibition of the InhA enzyme [5] [6].

The bactericidal mechanism involves disruption of cell wall integrity through mycolic acid depletion. Mycolic acids are essential components of the mycobacterial cell wall, and their depletion leads to structural compromise and bacterial death [1] [5]. The dual binding mode of pyridomycin, simultaneously blocking both the nicotinamide adenine dinucleotide hydrogen cofactor-binding site and the lipid substrate-binding site, provides a robust mechanism for bacterial killing [5] [6].

Selectivity and Cytotoxicity Profile

Pyridomycin demonstrates high selectivity for mycobacteria over human cells. The compound shows minimal cytotoxicity to human cell lines, with 50% cytotoxic concentrations of 100 µg/ml for HepG2 cells and 50 µg/ml for A549 cells [1]. This selectivity index of >100-fold demonstrates therapeutic potential [1].